molecular formula C14H15N3O2 B2441413 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide CAS No. 1795484-03-5

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide

Cat. No.: B2441413
CAS No.: 1795484-03-5
M. Wt: 257.293
InChI Key: RXESGNVQVWWKNP-UHFFFAOYSA-N
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Description

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a furan ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Scientific Research Applications

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future research on this compound could involve studying its synthesis, reactions, and potential biological activities. It could also involve modifying its structure to enhance its properties or activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with a bromoketone in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. This reaction promotes C-C bond cleavage and forms the desired amide under mild, metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and furan rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but may differ in the other substituents.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are known for their biological activity.

    Furan derivatives: Compounds with the furan ring, often used in medicinal chemistry.

Uniqueness

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)furan-3-carboxamide is unique due to the combination of three different heterocyclic rings in its structure. This unique arrangement provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(11-5-8-19-10-11)16-12-4-7-17(9-12)13-3-1-2-6-15-13/h1-3,5-6,8,10,12H,4,7,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXESGNVQVWWKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=COC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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